molecular formula C24H34O5 B1264157 Bendigole C

Bendigole C

Cat. No. B1264157
M. Wt: 402.5 g/mol
InChI Key: RMTYVTYZDACRDT-NQXBHSDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bendigole C is a natural product found in Gordonia australis with data available.

Scientific Research Applications

1. Bendigole C as a Steroid Compound

Bendigoles A~C, including Bendigole C, are unique steroids isolated from the actinomycete genus Gordonia, specifically from Gordonia australis Acta 2299. These compounds have been characterized through high-performance liquid chromatography (HPLC) and various spectral analyses. Bendigole C, in particular, demonstrates binding affinity to human progesterone and androgen receptors, though it is inactive at mineralocorticoid and estrogen receptors. Notably, Bendigoles A and C have shown moderate to weak androgenic activities in vitro transactivation studies (Schneider et al., 2008).

2. Bioactivity of Bendigoles

Further research into Bendigoles, specifically Bendigoles D-F, has expanded our understanding of their bioactive properties. Isolated from the marine sponge-derived bacterium Actinomadura sp. SBMs009, these compounds, including Bendigole C, have been found to possess significant bioactivity. This was determined using high-content screens for NF-κB and glucocorticoid receptor activity, along with cytotoxicity assays. Bendigole D, for instance, displayed notable cytotoxicity against the L929 cell line and was the most active inhibitor of glucocorticoid receptor translocation (Simmons et al., 2011).

3. Biotransformation of Bendigoles

The biotransformation of various bile acids into Bendigoles, including Bendigole C, has been an area of interest. This process was studied using bacteria isolated from a slaughterhouse in Cayambe, Ecuador. Different strains of bacteria, particularly from the genera Pseudomonas and Rhodococcus, were found to effectively transform cholic acid, deoxycholic acid, and hyodeoxycholic acid into Bendigoles and other metabolites. For instance, Bendigole F was obtained from cholic acid using Pseudomonas fragi ECS22 (Costa et al., 2016).

properties

Product Name

Bendigole C

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

(4S)-3-hydroxy-4-[(8R,9S,10R,12S,13S,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H34O5/c1-13(20(26)12-22(28)29)17-6-7-18-16-5-4-14-10-15(25)8-9-23(14,2)19(16)11-21(27)24(17,18)3/h8-10,13,16-21,26-27H,4-7,11-12H2,1-3H3,(H,28,29)/t13-,16-,17+,18-,19-,20?,21-,23-,24+/m0/s1

InChI Key

RMTYVTYZDACRDT-NQXBHSDSSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(CC(=O)O)O

Canonical SMILES

CC(C1CCC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)O)C)C(CC(=O)O)O

synonyms

bendigole C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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